molecular formula C6H6F3N3 B6173664 6-methyl-4-(trifluoromethyl)pyridazin-3-amine CAS No. 1379378-80-9

6-methyl-4-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B6173664
CAS No.: 1379378-80-9
M. Wt: 177.1
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Description

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine is a heterocyclic aromatic compound featuring a pyridazine core substituted with a methyl group at position 6, a trifluoromethyl (-CF₃) group at position 4, and an amine (-NH₂) group at position 3. The molecular formula is C₆H₆F₃N₃, with a molecular weight of 201.13 g/mol. The pyridazine ring (a six-membered ring with nitrogen atoms at positions 1 and 2) confers unique electronic and steric properties, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound of interest in medicinal chemistry and agrochemical research .

Synthetic routes for this compound involve nucleophilic substitution or condensation reactions. Spectral characterization (e.g., $^1$H NMR, $^{13}$C NMR, IR) confirms the structure and purity of the compound, though detailed spectroscopic data for the pyridazin-3-amine derivative specifically remains sparse in the provided evidence .

Properties

CAS No.

1379378-80-9

Molecular Formula

C6H6F3N3

Molecular Weight

177.1

Purity

95

Origin of Product

United States

Preparation Methods

Initial Cyclization Using Hydrazine Hydrate

The synthesis typically begins with ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (2 ), which undergoes cyclization with hydrazine hydrate in acetic acid to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (3 ). This step establishes the pyridazine ring structure, with the trifluoromethyl and methyl groups positioned at the 4- and 6-positions, respectively.

Reaction Conditions :

  • Hydrazine hydrate : 2 equivalents in glacial acetic acid

  • Temperature : Reflux at 110°C for 6–8 hours

  • Yield : 68–75%

The reaction mechanism involves nucleophilic attack by hydrazine on the carbonyl group, followed by dehydration and aromatization. The acetic acid solvent facilitates proton transfer, critical for ring closure.

Oxidation and Esterification

The pyridazinone intermediate (3 ) is oxidized to 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid (4 ) using potassium chromate (K₂CrO₄) in sulfuric acid (H₂SO₄). Subsequent Fischer esterification with ethanol and catalytic H₂SO₄ yields ethyl 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (5 ).

Key Data :

StepReagents/ConditionsYield (%)
OxidationK₂CrO₄, H₂SO₄, 25°C, 4h82
EsterificationEtOH, H₂SO₄, reflux, 12h90

This sequence introduces a carboxylate group at the 3-position, enabling downstream functionalization.

Chlorination and Hydrolysis

Chlorination of 5 with phosphorus oxychloride (POCl₃) produces ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate (6 ). Hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) generates the corresponding carboxylic acid (7 ), which is converted to the acid chloride (8 ) using thionyl chloride (SOCl₂).

Optimization Notes :

  • Excess POCl₃ (5 equivalents) ensures complete chlorination.

  • LiOH concentration (2M) balances hydrolysis efficiency and side reactions.

Amidation to Final Product

The acid chloride (8 ) reacts with ammonia or primary amines in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding this compound (9 ).

Representative Procedure :

  • Amine : 1.2 equivalents NH₃ (gas)

  • Solvent : DCM, 0°C → room temperature

  • Yield : 73%

Alternative Routes and Modifications

Direct Amidation of Ethyl Ester

Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate (6 ) can undergo direct amidation with amines in ethanol using piperidine as a catalyst. This one-pot method bypasses the acid chloride intermediate but offers lower yields (29–54%) compared to the acid chloride route (50–73%).

Comparison of Amidation Methods :

MethodConditionsYield Range (%)
Acid chloride routeDCM, Et₃N, 0°C → rt50–73
Direct amidationEtOH, piperidine, reflux29–54

Vapor-Phase Fluorination

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Cyclization : Acetic acid outperforms polar aprotic solvents (e.g., DMF) in promoting hydrazine-mediated ring closure.

  • Chlorination : POCl₃ reactivity increases at reflux (110°C), but side products (e.g., phosphoric acid esters) necessitate careful workup.

Substituent Compatibility

  • Trifluoromethyl Group : Electron-withdrawing nature accelerates electrophilic substitution but complicates nucleophilic attacks.

  • Methyl Group : Steric hindrance at the 6-position limits functionalization options post-cyclization.

Industrial and Research Applications

While this compound is primarily a research chemical, its structural analogs are explored in:

  • Agrochemicals : As intermediates for herbicides (e.g., flazasulfuron).

  • Pharmaceuticals : Kinase inhibitors and antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 3 participates in nucleophilic substitution reactions, particularly under acidic or basic conditions. For example:

  • Reaction with acyl chlorides : Forms amide derivatives via acylation.

  • Interaction with alkyl halides : Produces N-alkylated products.

Key Reagents :

Reaction TypeReagents/ConditionsProductYield
AcylationAcetyl chloride, Et<sub>3</sub>N, DCM3-Acetamido-6-methyl-4-(trifluoromethyl)pyridazine78%
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF3-(Methylamino)-6-methyl-4-(trifluoromethyl)pyridazine65%

The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent positions, facilitating nucleophilic attack at the pyridazine ring .

Condensation and Cyclization Reactions

The compound acts as a precursor in heterocyclic synthesis. For instance:

  • Condensation with ketones : Forms fused pyridazine systems under reflux with acetic acid.

  • Cyclocondensation with aldehydes : Generates imidazopyridazine derivatives.

Example :
Reaction with ethyl acetoacetate in the presence of hydrazine hydrate yields pyridazino[3,4-b]pyridin-4-one derivatives, which exhibit enhanced biological activity .

Oxidation

  • The amine group oxidizes to a nitro group using H<sub>2</sub>O<sub>2</sub>/AcOH, forming 3-nitro-6-methyl-4-(trifluoromethyl)pyridazine.

  • Pyridazine ring oxidation with KMnO<sub>4</sub> under acidic conditions cleaves the ring, producing carboxylic acid derivatives .

Reduction

  • Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the pyridazine ring to a piperazine analog, though this is less common due to the stabilizing effect of the trifluoromethyl group.

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogen substituents (if present) or directing groups:

  • Suzuki-Miyaura coupling : Requires palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) to attach aryl/heteroaryl groups at position 5.

  • Buchwald-Hartwig amination : Introduces secondary amines at position 3 using Pd<sub>2</sub>(dba)<sub>3</sub> and Xantphos .

Notable Application :
Synthesis of 3,6-disubstituted pyridazines as cyclin-dependent kinase (CDK) inhibitors, demonstrating IC<sub>50</sub> values in the nanomolar range against cancer cell lines .

Acid-Base Reactions

The amine group exhibits basicity (pK<sub>a</sub> ~4.5–5.0), enabling salt formation with mineral acids (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) for improved solubility. This property is exploited in pharmaceutical formulations .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The trifluoromethyl group deactivates the pyridazine ring, directing electrophiles to positions 5 and 2.

  • Hydrogen Bonding : The amine group participates in hydrogen bonding with biological targets (e.g., kinases), enhancing binding affinity in drug design .

Comparative Reactivity

Reaction TypeThis compoundAnalog (6-Methylpyridazin-3-amine)
Acylation RateFaster (CF<sub>3</sub> enhances electrophilicity)Slower
Oxidation StabilityLower (due to electron-withdrawing CF<sub>3</sub>)Higher

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C6H6F3N3
Molecular Weight : 177.1 g/mol
CAS Number : 1379378-80-9

The compound features a pyridazine ring with a trifluoromethyl group at position 4 and a methyl group at position 6, contributing to its distinct chemical reactivity and biological properties. The presence of these functional groups allows for various synthetic pathways and interactions with biological targets.

Chemistry

In the field of chemistry, 6-methyl-4-(trifluoromethyl)pyridazin-3-amine serves as a critical building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, making it useful in the synthesis of derivatives with enhanced properties.
  • Reduction and Oxidation Reactions : It is involved in reduction processes that yield saturated amines or oxidation reactions leading to pyridazinone derivatives .

Biology

Recent studies have highlighted the potential biological activities of this compound, particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound may inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This inhibition could lead to reduced cancer cell proliferation .
  • Antimicrobial Properties : The compound has also shown promise in antimicrobial studies, suggesting its potential as a therapeutic agent against various pathogens .

Medicine

In medicinal chemistry, this compound is explored for its ability to interact with specific molecular targets, which may lead to the development of novel therapeutics. Its mechanism of action involves:

  • Enzyme Inhibition : By modulating enzyme activity, it can influence various biological pathways relevant to disease treatment.
  • Drug Development : Ongoing research aims to elucidate its pharmacological profile further, paving the way for new drug candidates targeting specific diseases .

Industry

The industrial applications of this compound include:

  • Agrochemicals : Its unique properties make it suitable for developing agrochemical products that enhance crop protection and yield.
  • Material Science : The compound's stability and reactivity are being investigated for potential applications in materials science .

Mechanism of Action

The mechanism of action of 6-methyl-4-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-methyl-4-(trifluoromethyl)pyridazin-3-amine can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or bioactivity profiles. Below is a detailed analysis:

Table 1: Comparison of Structural and Functional Attributes

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
This compound C₆H₆F₃N₃ -CF₃ (position 4), -CH₃ (position 6) High lipophilicity; used in phosphine derivatives for drug discovery .
6-Chloro-4-methylpyridazin-3-amine C₅H₆ClN₃ -Cl (position 6), -CH₃ (position 4) Chlorine substituent enhances electrophilicity; precursor for agrochemicals .
6-(Trifluoromethoxy)pyridin-3-amine C₆H₅F₃N₂O -OCF₃ (position 6) on pyridine ring Improved metabolic stability; used in CNS drug candidates .
6-(4-Methoxyphenyl)pyridazin-3-amine C₁₁H₁₁N₃O -Ph-OCH₃ (position 6) Extended conjugation; potential fluorescence applications .
3-Amino-4-(trifluoromethyl)pyridine C₆H₅F₃N₂ -CF₃ (position 4) on pyridine ring Bioisostere for benzene; antiviral activity reported .

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound increases electron-withdrawing effects, reducing basicity compared to methyl-substituted analogs like 6-chloro-4-methylpyridazin-3-amine. This enhances resistance to oxidative metabolism .
  • Chloro (-Cl) vs. Trifluoromethoxy (-OCF₃): Chlorine in 6-chloro-4-methylpyridazin-3-amine improves electrophilicity for nucleophilic substitutions, while -OCF₃ in pyridin-3-amine derivatives balances lipophilicity and solubility .

Biological Activity

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine is a pyridazine derivative that has garnered attention due to its diverse biological activities. This compound features a methyl group at the 6-position and a trifluoromethyl group at the 4-position, which contribute to its unique chemical properties and potential therapeutic applications.

The molecular formula of this compound is C7_{7}H6_{6}F3_{3}N3_{3}, with a molar mass of approximately 189.1 g/mol. The synthesis typically involves the reaction of ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate with hydrazine hydrate in acetic acid, followed by oxidation and esterification steps.

Biological Activities

Research indicates that pyridazine derivatives, including this compound, exhibit significant biological activities, particularly in the following areas:

  • Anticancer Properties :
    • The compound has been studied for its potential as an anticancer agent, specifically targeting cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Effects :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further exploration.
  • Receptor Interaction :
    • It has been noted that compounds with similar structures can act as agonists for formyl peptide receptors (FPR1 and FPRL1), which are involved in immune responses. The activity of such compounds is often evaluated through intracellular calcium mobilization assays in human neutrophils .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. A comparative analysis with related compounds highlights key features that affect activity:

Compound NameStructure CharacteristicsUnique Features
6-MethylpyridazineMethyl at position 6Lacks trifluoromethyl group
4-TrifluoromethylpyridazineTrifluoromethyl at position 4No methyl substitution at position 6
3-Amino-6-methylpyridazineAmino group at position 3Different substitution pattern affecting reactivity
5-Methyl-2-trifluoromethylpyrimidineTrifluoromethyl at position 2Pyrimidine ring instead of pyridazine

These differences in substitution patterns significantly influence their chemical reactivity and biological activities.

Case Studies and Research Findings

Recent studies have provided insights into the pharmacological potential of pyridazine derivatives:

  • In Vitro Studies :
    • A study demonstrated that certain pyridazine derivatives exhibited selective inhibition of cyclin-dependent kinases, leading to reduced proliferation of cancer cell lines .
  • Molecular Simulation Studies :
    • In silico models have been employed to optimize the structure of pyridazine derivatives for enhanced binding affinity to target proteins involved in cancer pathways. These studies suggest that modifications to the trifluoromethyl group can enhance biological activity .
  • Therapeutic Applications :
    • Ongoing research is exploring the use of these compounds in treating chronic pain and inflammatory diseases, leveraging their interaction with specific receptors involved in pain signaling pathways .

Q & A

Q. What are the standard synthetic routes for 6-methyl-4-(trifluoromethyl)pyridazin-3-amine?

The synthesis of trifluoromethyl-substituted pyridazines typically involves multi-step reactions. For example, pyridazine derivatives can be synthesized via cyclocondensation of hydrazines with diketones or via functionalization of pre-formed pyridazine cores. A related compound, 6-methyl-4-(trifluoromethyl)pyridin-2-amine, was synthesized using a base-catalyzed condensation of aldehydes with amines, followed by cyclization . Key steps may include:

  • Use of trifluoromethylation reagents (e.g., CF₃SO₂Na) under Pd-catalyzed cross-coupling.
  • Methyl group introduction via alkylation or nucleophilic substitution.
  • Final purification via column chromatography or recrystallization. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side products like regioisomers .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the pyridazine ring. For example, methyl groups typically appear as singlets near δ 2.3–2.5 ppm, while trifluoromethyl groups are identified by coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI-MS m/z ≈ 177 for C₆H₆F₃N₃) .
  • IR Spectroscopy : Detects NH₂ stretches (~3300–3500 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR predict the biological activity of trifluoromethyl-substituted pyridazines?

3D-QSAR models, built using molecular descriptors (e.g., steric, electrostatic fields), can correlate structural features with activity. For example, in triazine analogs, substituents like trifluoromethyl groups enhanced antileukemic activity by improving hydrophobic interactions with target proteins . Steps include:

  • Generating conformers and aligning molecules.
  • Calculating partial least squares (PLS) regression to identify critical substituent effects.
  • Validating models with leave-one-out cross-validation (LOO-CV) (e.g., q² > 0.5 indicates robustness) . Note: Experimental validation (e.g., enzyme inhibition assays) is required to confirm predictions.

Q. How to address discrepancies in biological activity data between in vitro and in vivo studies?

Contradictions may arise due to pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Methodological approaches include:

  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify metabolic hotspots .
  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite identification.
  • Target Engagement Studies : Use techniques like thermal shift assays or CRISPR knockdown to confirm on-target effects . For example, pyridazinone analogs showed antiplatelet activity in vitro but required structural optimization (e.g., adding hydrophilic groups) to improve in vivo efficacy .

Q. What strategies optimize the regioselectivity of trifluoromethylation in pyridazine synthesis?

Regioselectivity challenges arise due to competing reaction pathways. Solutions include:

  • Directing Groups : Use of NH₂ or methyl groups to steer trifluoromethylation to specific positions.
  • Metal Catalysis : Pd(0)/Cu(I) systems for C–H activation at electron-deficient positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position . Computational tools (DFT calculations) can predict favorable reaction pathways by analyzing transition state energies .

Methodological Considerations

Q. How to design SAR studies for trifluoromethylpyridazine derivatives?

Structure-Activity Relationship (SAR) studies require systematic variation of substituents:

  • Core Modifications : Compare pyridazine vs. pyrimidine cores for target affinity .
  • Substituent Scanning : Replace trifluoromethyl with Cl, OCF₃, or CF₂H to assess electronic effects.
  • Bioisosteric Replacement : Swap NH₂ with OH or CH₃ to evaluate hydrogen-bonding requirements. For example, replacing CF₃ with OCF₃ in a triazine analog reduced cytotoxicity but improved solubility .

Q. What are best practices for resolving low yields in pyridazine functionalization?

Low yields often result from steric hindrance or competing side reactions. Mitigation strategies:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity .
  • Protecting Groups : Temporarily block NH₂ to prevent undesired side reactions .
  • High-Throughput Screening : Test diverse catalysts (e.g., Pd, Ni) and ligands to identify optimal conditions.

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